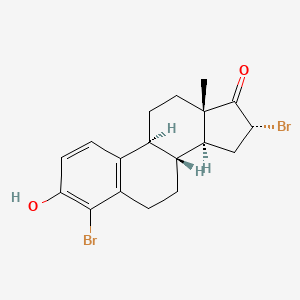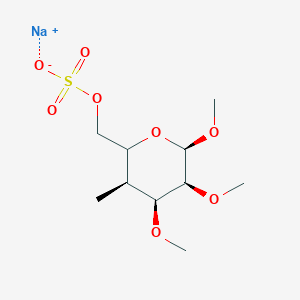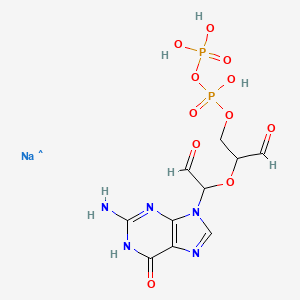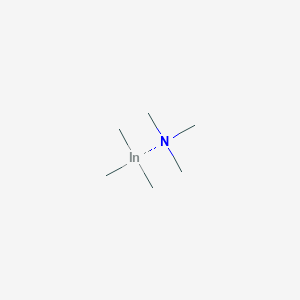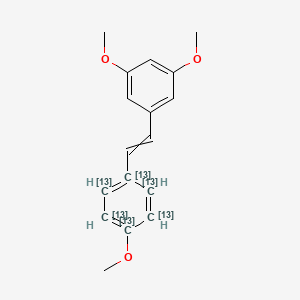
Resveratrol-13C6 Trimethyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Resveratrol-13C6 Trimethyl Ether is a stable isotope-labeled analog of resveratrol, a naturally occurring polyphenolic compound found in various plants such as grapes, blueberries, and peanuts . This compound is known for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-aging properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol-13C6 Trimethyl Ether typically involves the methylation of resveratrol using methylating agents such as methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale methylation reactions using automated reactors to control temperature, pressure, and reaction time. The product is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Resveratrol-13C6 Trimethyl Ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Aplicaciones Científicas De Investigación
Resveratrol-13C6 Trimethyl Ether has a wide range of scientific research applications:
Mecanismo De Acción
Resveratrol-13C6 Trimethyl Ether exerts its effects through multiple molecular targets and pathways:
SIRT1 Activation: It activates SIRT1, a protein deacetylase involved in cellular stress responses and longevity.
NF-κB Inhibition: It inhibits the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Resveratrol: The parent compound with similar but less potent pharmacological activities.
Pterostilbene: A dimethylated analog with enhanced bioavailability and anti-cancer properties.
3,4′,5-trans-Trimethoxystilbene: A natural analog with higher anticancer potency compared to resveratrol.
Uniqueness
Resveratrol-13C6 Trimethyl Ether is unique due to its stable isotope labeling, which makes it an invaluable tool in pharmacokinetic studies and mass spectrometry . Its trimethyl ether structure also enhances its stability and bioavailability compared to resveratrol .
Propiedades
IUPAC Name |
1,3-dimethoxy-5-[2-(4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/i6+1,7+1,8+1,9+1,13+1,15+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNBPHYVRHYCC-XGNCPFGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C=C[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
